An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-1H-benzimidazole
An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 2-Pentyl-1H-benzimidazole, a heterocyclic organic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a "privileged" structure, known for its presence in various biologically active compounds, including the natural vitamin B12.[1][2][3] The addition of a pentyl group at the 2-position imparts specific lipophilic characteristics that can influence its biological activity and membrane permeability.[1]
Core Chemical and Physical Properties
2-Pentyl-1H-benzimidazole is a white to light yellow crystalline solid.[4] Its fundamental properties are summarized below, providing a baseline for its handling, characterization, and application in research settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [4][5] |
| Molecular Weight | 188.27 g/mol | [5] |
| Exact Mass | 188.131349 g/mol | [5] |
| Melting Point | 155-156 °C | [6] |
| Boiling Point | 250 °C | [6] |
| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 11.99 ± 0.10 | [6] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Soluble in common organic solvents | [4] |
| Storage | Sealed in dry, Room Temperature | [6] |
| CAS Registry Number | 5851-46-7 | [5][6] |
| InChI | InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) | [5] |
| SMILES | CCCCCc1nc2ccccc2[nH]1 | [5] |
Experimental Protocols
The synthesis and characterization of 2-substituted benzimidazoles are well-established processes in organic chemistry. The most common route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Synthesis of 2-Pentyl-1H-benzimidazole (Phillips-Ladenburg Condensation)
This protocol describes a general and widely used method for synthesizing 2-alkyl-benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Hexanoic acid (the carboxylic acid corresponding to the pentyl group)
-
4M Hydrochloric acid or another suitable acid catalyst (e.g., polyphosphoric acid)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and hexanoic acid (1.1 equivalents) is prepared in a round-bottom flask.
-
4M HCl is added to the mixture, and the flask is fitted with a reflux condenser.
-
The reaction mixture is heated to reflux (typically around 100-150°C) for several hours (e.g., 2-4 hours), with the progress monitored by Thin-Layer Chromatography (TLC).[8]
-
After cooling to room temperature, the mixture is carefully neutralized by the slow addition of 10% sodium hydroxide solution until it is just alkaline to litmus paper.[9]
-
The resulting precipitate (crude 2-Pentyl-1H-benzimidazole) is collected by vacuum filtration.
-
The crude product is washed with cold water to remove inorganic salts.[9]
-
Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.[10]
Caption: Synthesis workflow for 2-Pentyl-1H-benzimidazole.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[10][11][12]
Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic peaks include N-H stretching (around 3430-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and C=N stretching (~1625 cm⁻¹).[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The spectrum would show signals for the aromatic protons (downfield, ~7.1-7.6 ppm), the N-H proton (a broad singlet, can be variable), and the aliphatic protons of the pentyl chain (upfield, ~0.9-3.0 ppm).[1][11]
-
¹³C NMR: Shows the carbon skeleton. Signals for the aromatic carbons would appear in the ~110-152 ppm range, while the carbons of the alkyl chain would be found in the ~14-40 ppm range.[1][11]
-
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (m/z ≈ 189.13).[5][11]
Caption: Workflow for purification and structural analysis.
Biological and Pharmacological Profile
The benzimidazole nucleus is a cornerstone in the development of therapeutics due to its ability to interact with various biological targets.[1][2] Derivatives have demonstrated a wide array of pharmacological activities.[2][3][13]
Key Activities of the Benzimidazole Scaffold:
-
Antimicrobial Activity: Benzimidazole derivatives, including those with alkyl substitutions, have shown potential as antibacterial and antifungal agents.[1][4] Compound 2g, an N-alkylated benzimidazole with a pentyl substitution, displayed significant inhibition against several bacterial strains.[1]
-
Antiproliferative/Anticancer Activity: The benzimidazole core is found in numerous anticancer agents.[1][3] The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.[14] The lipophilicity introduced by groups like the pentyl chain can be crucial for membrane permeation and overall biological activity.[1]
-
Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles (e.g., albendazole, mebendazole). They act by binding to the β-tubulin of parasitic worms, inhibiting microtubule formation and leading to the parasite's death.[2][14]
-
Antiviral and Other Activities: The scaffold has also been explored for antiviral (including anti-HIV), anti-inflammatory, analgesic, and antiprotozoal properties.[2][7][13]
Caption: Logical overview of benzimidazole bioactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H-Benzimidazole,2-pentyl-(9CI) CAS#: 5851-46-7 [amp.chemicalbook.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
